An In-depth Technical Guide to (6-Chlorohexyl)benzene: Structure, Synthesis, and Applications
An In-depth Technical Guide to (6-Chlorohexyl)benzene: Structure, Synthesis, and Applications
This guide provides a comprehensive technical overview of (6-Chlorohexyl)benzene, a substituted aromatic hydrocarbon. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's structure, molecular weight, plausible synthetic routes, and potential applications, grounding the discussion in established principles of organic chemistry.
Molecular Structure and Properties
(6-Chlorohexyl)benzene is an organic compound characterized by a benzene ring linked to a six-carbon alkyl chain, with a chlorine atom substituting a hydrogen on the terminal carbon of this chain.
The IUPAC name for this compound is 1-chloro-6-phenylhexane. The molecular formula is C₁₂H₁₇Cl.
Visualization of the Chemical Structure
The structure of (6-Chlorohexyl)benzene can be represented as follows:
Caption: 2D structure of (6-Chlorohexyl)benzene.
Physicochemical Properties
A summary of the key quantitative data for (6-Chlorohexyl)benzene is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇Cl | Calculated |
| Molecular Weight | 196.71 g/mol | [1] |
| Appearance | Colorless to light yellow liquid (predicted) | Inferred from similar compounds |
| Boiling Point | Not available | - |
| Density | Not available | - |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ethanol, ether, benzene) (predicted) | Inferred from similar compounds |
Synthesis of (6-Chlorohexyl)benzene
Synthetic Workflow
Caption: Proposed synthetic workflow for (6-Chlorohexyl)benzene.
Step-by-Step Experimental Protocol
Step 1: Friedel-Crafts Acylation of Benzene with 6-Chlorohexanoyl Chloride
This initial step introduces the carbon skeleton of the hexyl chain onto the benzene ring.[2][5]
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (AlCl₃) to an excess of dry benzene (which acts as both reactant and solvent).
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Addition of Acyl Chloride: Cool the mixture in an ice bath. Slowly add 6-chlorohexanoyl chloride dropwise from the dropping funnel with continuous stirring. The reaction is exothermic and will produce hydrogen chloride (HCl) gas, which should be vented through a suitable trap.
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Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat under reflux for a period to ensure the reaction goes to completion. The progress can be monitored by thin-layer chromatography (TLC).
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Work-up: Cool the reaction mixture and carefully pour it onto crushed ice to decompose the aluminum chloride complex. Separate the organic layer, wash it with a dilute solution of hydrochloric acid, then with a sodium bicarbonate solution, and finally with brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product, 6-chloro-1-phenylhexan-1-one.
Step 2: Reduction of the Ketone
The carbonyl group of the intermediate ketone is then reduced to a methylene group to form the final product.[4]
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Clemmensen Reduction: Reflux the 6-chloro-1-phenylhexan-1-one with amalgamated zinc (Zn(Hg)) and concentrated hydrochloric acid. This method is effective for substrates that are stable in strong acid.
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Wolff-Kishner Reduction: Alternatively, heat the ketone with hydrazine hydrate (N₂H₄·H₂O) and a strong base like potassium hydroxide (KOH) in a high-boiling solvent such as diethylene glycol. This method is suitable for compounds that are sensitive to acid.
Purification: The final product, (6-Chlorohexyl)benzene, can be purified by vacuum distillation or column chromatography.
Applications in Research and Drug Development
While specific applications for (6-Chlorohexyl)benzene are not widely documented, its structure suggests significant potential as a versatile intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1]
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Pharmaceutical Synthesis: The terminal chlorine atom serves as a reactive site for nucleophilic substitution reactions. This allows for the introduction of various functional groups, such as amines, azides, thiols, and cyanides, which are common moieties in pharmacologically active molecules. The long, lipophilic hexylphenyl group can enhance the ability of a drug candidate to cross cell membranes.
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Agrochemical Development: Similar to its role in pharmaceuticals, this compound can be a building block for new pesticides and herbicides.[6]
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Material Science: Long-chain alkylbenzenes are precursors to surfactants and can be used in the synthesis of specialized polymers and liquid crystals.
Safety and Handling
As there is no specific safety data sheet available for (6-Chlorohexyl)benzene, its handling should be guided by the known hazards of similar compounds, such as other chlorinated hydrocarbons and substituted benzenes.[7][8][9]
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of vapors.
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Fire Hazards: The compound is expected to be combustible. Keep away from open flames and sources of ignition.
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Health Hazards: Alkyl halides can be irritants to the skin, eyes, and respiratory system. Benzene and its derivatives can have long-term health effects, and appropriate precautions should be taken to minimize exposure.[7][8]
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
(6-Chlorohexyl)benzene, while not a commonly cited compound, possesses a chemical structure that makes it a valuable intermediate for further chemical synthesis. The synthetic route via Friedel-Crafts acylation followed by reduction is a robust and well-understood method for its preparation. Its potential applications in drug discovery and material science are significant, owing to the combination of a reactive alkyl chloride and a lipophilic phenyl-hexyl scaffold. As with any chemical, proper safety precautions are paramount during its handling and use.
References
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Chemguide. (n.d.). The Reaction of Acyl Chlorides with Benzene. Retrieved from [Link]
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Glasp. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism. Retrieved from [Link]
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MCC Organic Chemistry. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene. Retrieved from [Link]
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The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism. Retrieved from [Link]
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Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Friedel Crafts aromatic alkylation of benzene methylbenzene electrophilic substitution mechanism reagents reaction conditions organic synthesis. Retrieved from [Link]
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Learnbin. (2025, October 13). Friedel-Crafts Alkylation Of Benzene. Retrieved from [Link]
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Periodic Chemistry. (2018, August 18). Friedel-Crafts Alkylation. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). The Friedel-Crafts Alkylation of Benzene. Retrieved from [Link]
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PharmaCompass. (n.d.). chloroethylbenzene | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved from [Link]
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Chemguide. (n.d.). Explaining the Friedel-Crafts alkylation of benzene - electrophilic substitution. Retrieved from [Link]
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Vaia. (n.d.). Propose syntheses of each of the following compounds, beginning in each case with ethylbenzene. (a) (1-Chloroethyl)benzene; (b) 2 -phenylpropanoic acid; (c) 2-phenylethanol; (d) 2-phenyloxacyclopropane. Retrieved from [Link]
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NOVA Chemicals. (2024, July 18). Safety Data Sheet - Benzene. Retrieved from [Link]
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Industry Today. (n.d.). Benzene Has Many Benefits for Industry. Retrieved from [Link]
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